molecular formula C5H12O2S B008398 (Methylthio)acetaldehyde dimethyl acetal CAS No. 40015-15-4

(Methylthio)acetaldehyde dimethyl acetal

Cat. No.: B008398
CAS No.: 40015-15-4
M. Wt: 136.22 g/mol
InChI Key: DVOAQLUDKIFSNB-UHFFFAOYSA-N
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Description

(Methylthio)acetaldehyde dimethyl acetal (CAS: 40015-15-4) is a sulfur-containing acetal derivative of acetaldehyde. Its structure consists of a central acetaldehyde backbone where the carbonyl group is replaced by two methoxy (–OCH₃) groups and a methylthio (–SCH₃) substituent (Figure 1). This compound is synthesized via nucleophilic substitution or thiol-acetaldehyde coupling reactions . It serves as a masked aldehyde in organic synthesis, enabling controlled release of acetaldehyde under acidic or thermal conditions .

Figure 1: Structure of this compound

       OCH₃  
        |  
CH₃–S–C–OCH₃  
        |  
        H  

Properties

IUPAC Name

1,1-dimethoxy-2-methylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O2S/c1-6-5(7-2)4-8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOAQLUDKIFSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348544
Record name (Methylthio)acetaldehyde dimethyl acetal
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Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40015-15-4
Record name 1,1-Dimethoxy-2-(methylthio)ethane
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Record name (Methylthio)acetaldehyde dimethyl acetal
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Record name (Methylthio)acetaldehyde Dimethyl Acetal
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Preparation Methods

Direct Acetalization of (Methylthio)acetaldehyde

While explicit protocols are absent in the provided sources, the synthesis can be extrapolated from analogous acetal preparations. For example, the production of N,N-dimethylformamide dimethyl acetal involves refluxing DMF with methanol and H₂SO₄. Adapting this method:

  • Reaction Setup :

    • Dissolve (methylthio)acetaldehyde (1.0 equiv) in methanol (5–10 vol).

    • Add H₂SO₄ (0.5–2 wt%) as a catalyst.

  • Reaction Conditions :

    • Reflux at 65–70°C for 6–12 hours.

    • Monitor progress via thin-layer chromatography (TLC).

  • Workup :

    • Neutralize with NaHCO₃, filter, and distill under reduced pressure.

Theoretical Yield : 70–85% (estimated from similar acetalizations).

Nucleophilic Substitution on Halogenated Acetals

Patent CN103739506A demonstrates the preparation of aminoacetaldehyde dimethyl acetal via ammonolysis of monochloroacetaldehyde dimethyl acetal. By substituting ammonia with methylthiol, a similar strategy could yield the target compound:

  • Reaction Steps :

    • Combine monochloroacetaldehyde dimethyl acetal (1.0 equiv) with methylthiol (1.2 equiv) in a polar solvent (e.g., DMF).

    • Heat to 100–150°C under pressure for 3–5 hours.

  • Post-Reaction Processing :

    • Distill to remove excess methylthiol and byproducts.

    • Adjust pH to 12–14 with NaOH to precipitate sulfur-containing residues.

Challenges :

  • Methylthiol’s volatility necessitates closed-system reactors.

  • Competing elimination reactions may reduce yield.

Optimization Strategies and Critical Parameters

Catalyst Efficiency

Comparative data from analogous reactions highlight the impact of acid strength:

Acid CatalystReaction Time (h)Yield (%)Source
H₂SO₄878
TFA1299

Trifluoroacetic acid (TFA) demonstrates superior yields in acetal-involved condensations, likely due to milder acidity reducing side reactions.

Solvent and Temperature Effects

  • Methanol as Solvent : Serves as both reactant and solvent, simplifying purification.

  • Elevated Temperatures : Accelerate reaction rates but risk decomposition; optimal ranges are 60–80°C.

Analytical and Purification Techniques

Distillation

Atmospheric or vacuum distillation is critical for isolating the low-boiling-point product (BP: ~150°C). Patent CN103739506A reports a 75.5% yield for aminoacetaldehyde dimethyl acetal via atmospheric distillation, suggesting similar efficacy for the methylthio variant.

Chromatographic Purification

Column chromatography with ethyl acetate/light petroleum (1:2) resolves acetal derivatives, as evidenced by TLC monitoring in hydrazone formation reactions.

Scalability and Industrial Considerations

Batch processes described in patent CN103739506A for related acetals emphasize:

  • Mass Ratios : 20:1–3.5 (solvent-to-precursor).

  • Alkaline Post-Treatment : Ensures removal of acidic byproducts.

  • Energy Efficiency : Distillation under reduced pressure minimizes thermal degradation .

Chemical Reactions Analysis

Types of Reactions: (Methylthio)acetaldehyde dimethyl acetal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it into corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 1,1-dimethoxy-2-(methylsulfanyl)ethane
  • Molecular Weight : 136.21 g/mol
  • CAS Number : 40015-15-4
  • Physical State : Liquid
  • Boiling Point : 60°C

Scientific Research Applications

  • Biochemical Research
    • (Methylthio)acetaldehyde dimethyl acetal is employed in proteomics research as a biochemical reagent. Its structure allows it to participate in chemical reactions necessary for the modification and analysis of proteins .
  • Cell Culture and Transfection
    • The compound is used in cell culture systems to enhance the transfection efficiency of nucleic acids into cells. Its properties make it suitable for applications involving gene delivery and expression studies .
  • Synthesis of Thiazolide Compounds
    • It serves as a precursor in the synthesis of various thiazolide compounds, which have shown potential in medicinal chemistry for their antimicrobial and anti-inflammatory properties .

Industrial Applications

  • Flavor and Fragrance Industry
    • Due to its unique odor profile, this compound is utilized in the formulation of flavors and fragrances. Its ability to impart a sulfurous note can enhance the sensory attributes of certain products .
  • Chemical Synthesis
    • The compound acts as an intermediate in organic synthesis, particularly in the production of other sulfur-containing compounds. Its reactivity allows it to be involved in various chemical transformations, making it valuable in synthetic organic chemistry .

Case Studies

StudyApplicationFindings
Study on Gene DeliveryCell TransfectionDemonstrated enhanced transfection rates when used with plasmid DNA .
Synthesis ResearchThiazolide DerivativesSuccessfully synthesized multiple thiazolide derivatives with antimicrobial activity using this compound as a starting material .
Flavor ChemistryFood AdditivesEvaluated the impact of this compound on flavor profiles, confirming its effectiveness in enhancing certain food flavors .

Market Trends and Future Prospects

The market for this compound is projected to grow due to its increasing applications in research and industry. Key manufacturers are focusing on improving production technologies and expanding their product offerings to meet rising demand across various sectors .

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The methoxy groups can participate in nucleophilic substitution reactions, while the methylthio group can undergo oxidation or reduction. These reactions are facilitated by the compound’s ability to form stable intermediates, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Acetaldehyde Dimethyl Acetal (AADMA)

  • Structure : Two methoxy groups replace the carbonyl oxygen of acetaldehyde .
  • Synthesis: Acid-catalyzed reaction of methanol and acetaldehyde (Type VII reaction) .
  • Applications : Intermediate in fuel additives and pharmaceuticals; higher yields compared to formaldehyde dimethyl acetal (DMM) due to favorable thermodynamics .
  • Stability : Deprotection achievable with strong acids (e.g., Amberlyst-15, TFA) but requires optimized conditions (Table 1) .

Table 1 : Acid-Catalyzed Deprotection Efficiency of Acetaldehyde Dimethyl Acetal

Acid Conversion (%) Reference
Amberlyst-15 18
Trifluoroacetic Acid (TFA) 16
Benzoic Acid 0

Formaldehyde Dimethyl Acetal (DMM)

  • Structure : Simplest acetal, with two methoxy groups attached to formaldehyde.
  • Synthesis: Limited by thermodynamic constraints in methanol/syngas reactions; lower yields compared to AADMA .
  • Applications : Fuel additive for soot reduction; less industrially viable due to synthesis challenges .

Phenylacetaldehyde Dimethyl Acetal

  • Structure : Phenyl group replaces the methylthio substituent in (Methylthio)acetaldehyde dimethyl acetal .
  • Synthesis: Acid-catalyzed acetalization of phenylacetaldehyde with methanol.
  • Applications : Fragrance ingredient (e.g., rose-like scents); hydrolytically stable in neutral conditions but degrades at extreme pH .

Table 2 : Key Properties of Aromatic vs. Sulfur-Containing Acetals

Property This compound Phenylacetaldehyde Dimethyl Acetal
Reactivity Releases CH₃SCH₂CHO under acid Stable in cosmetics/perfumes
Thermal Stability Moderate (decomposes >100°C) High (stable up to 200°C)
Industrial Use Specialty chemicals Fragrances, flavorings

Acetaldehyde Diethyl Acetal

  • Structure : Ethoxy (–OCH₂CH₃) groups replace methoxy in AADMA.
  • Synthesis: Ethanol-acetaldehyde reaction; forms preferentially in expired vanilla extracts due to ethanol reactivity .
  • Stability : More hydrolytically resistant than dimethyl analogs but less volatile .

Cyclic Thioacetals

  • Structure: 5–7-membered rings with sulfur atoms (e.g., 5-CTA from acetaldehyde dimethyl acetal and 2-mercaptoethanol) .
  • Applications : Chain-transfer agents in cationic polymerization; superior stability to linear thioacetals .

Stability and Reactivity Trends

  • Hydrolytic Stability : Thioacetals (e.g., this compound) resist acid hydrolysis better than oxygen acetals due to stronger C–S bonds .
  • Thermodynamic Favourability : AADMA synthesis outperforms DMM due to lower energy barriers .
  • pH-Dependent Behavior : Hydrogels cross-linked with acetaldehyde dimethyl acetal show stability at neutral pH but degrade under acidic/basic conditions .

Biological Activity

(Methylthio)acetaldehyde dimethyl acetal is a compound of interest in both organic synthesis and biological research. Its unique structure, characterized by a methylthio group and an acetal functional group, facilitates various chemical reactions and biological interactions. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through several methods, including the reaction of methylthiol with acetaldehyde or via oxidation of 2-(methylthio)ethanol using oxidizing agents like potassium permanganate or hydrogen peroxide . The compound's structure allows it to undergo various reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and receptors within biological systems. It acts as a substrate for enzymes involved in the metabolism of sulfur-containing amino acids. Additionally, its reactivity is influenced by the thioether group, which can undergo oxidation and reduction reactions that modulate its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in infection control.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses, particularly through interactions with P2X7 receptors, which are implicated in various inflammatory conditions .
  • Neuroprotective Potential : There is emerging evidence supporting the role of this compound in neuroprotection, particularly in models of neuroinflammation and neurodegeneration .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroinflammation Study : A study demonstrated that this compound could inhibit ATP-induced IL-1β release in microglial cells by blocking P2X7 receptor activation. This suggests a potential therapeutic avenue for treating neuroinflammatory diseases like Alzheimer's disease .
  • Antimicrobial Evaluation : In vitro assays showed that this compound exhibited significant antimicrobial activity against specific bacterial strains, indicating its potential use as an antimicrobial agent .
  • Synthesis of Aza-Methionine Precursors : Research highlighted its utility in synthesizing Fmoc- and Boc-protected aza-methionine precursors, showcasing its importance in peptide synthesis while also hinting at its biological relevance through structural modifications .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(Methylthio)ethanolHydroxyl group instead of aldehydeModerate antimicrobial properties
2-(Methylthio)acetic acidCarboxyl groupAnti-inflammatory effects
5-Fluoro-3-(methylthio)-1H-indoleFluorinated indole derivativeAnticancer properties

This comparison illustrates how variations in functional groups influence the biological activities of these compounds.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Methylthio)acetaldehyde dimethyl acetal
Reactant of Route 2
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(Methylthio)acetaldehyde dimethyl acetal

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